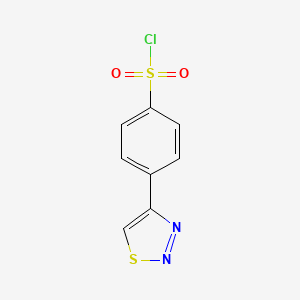

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-(thiadiazol-4-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-14-11-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFHXVVWZBVKDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383630 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499771-00-5 | |

| Record name | 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a proposed synthetic pathway, experimental protocols based on established methodologies, and available physicochemical properties.

Overview and Synthetic Strategy

This compound is a bifunctional molecule featuring a reactive sulfonyl chloride group and a 1,2,3-thiadiazole moiety. The 1,2,3-thiadiazole ring is a known pharmacophore present in various biologically active compounds. The sulfonyl chloride allows for facile derivatization, making this compound a valuable intermediate for the synthesis of a library of potential therapeutic agents.

The proposed synthesis is a two-step process commencing from the commercially available 4-acetylbenzenesulfonyl chloride. The synthetic strategy is as follows:

-

Semicarbazone Formation: The ketone group of 4-acetylbenzenesulfonyl chloride is converted to its corresponding semicarbazone through a condensation reaction with semicarbazide hydrochloride.

-

Hurd-Mori Thiadiazole Synthesis: The resulting semicarbazone undergoes a cyclization reaction with thionyl chloride to form the desired 1,2,3-thiadiazole ring.

This approach is logical as the sulfonyl chloride group is generally stable under the conditions required for semicarbazone formation and the subsequent Hurd-Mori reaction.

Physicochemical and Characterization Data

While detailed experimental spectroscopic data for this compound is not widely available in the reviewed literature, the following table summarizes its known properties and those of its key precursor.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| 4-Acetylbenzenesulfonyl chloride | C₈H₇ClO₃S | 218.66 | 1788-10-9 | 84-87 | Not available |

| This compound | C₈H₅ClN₂O₂S₂ | 260.72 | 499771-00-5 | 178.6 | 200.7 |

Experimental Protocols

The following protocols are based on established and widely used synthetic methodologies for semicarbazone formation and the Hurd-Mori reaction. Researchers should optimize these conditions for their specific laboratory settings.

Synthesis of 4-acetylbenzenesulfonyl semicarbazone (2)

This procedure outlines the formation of the semicarbazone intermediate from 4-acetylbenzenesulfonyl chloride.

Materials:

-

4-Acetylbenzenesulfonyl chloride (1)

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (2.0 equivalents) in a minimal amount of water.

-

In a separate beaker, dissolve 4-acetylbenzenesulfonyl chloride (1) (1.0 equivalent) in ethanol.

-

Add the ethanolic solution of 4-acetylbenzenesulfonyl chloride to the aqueous solution of the semicarbazide hydrochloride and sodium acetate with stirring at room temperature.

-

The reaction mixture is stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the precipitated product, 4-acetylbenzenesulfonyl semicarbazone (2), is collected by vacuum filtration.

-

The solid is washed with cold water and then with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure semicarbazone.

Synthesis of this compound (3)

This protocol describes the cyclization of the semicarbazone intermediate to the final product via the Hurd-Mori reaction.

Materials:

-

4-acetylbenzenesulfonyl semicarbazone (2)

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood as it involves thionyl chloride and evolves toxic gases.

-

Suspend 4-acetylbenzenesulfonyl semicarbazone (2) (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) to the cooled suspension with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The crude this compound (3) can be purified by recrystallization from a suitable solvent (e.g., toluene, ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic pathway for the target compound.

Safety Considerations

-

4-Acetylbenzenesulfonyl chloride is a corrosive solid.

-

Thionyl chloride is a highly corrosive and moisture-sensitive liquid that reacts violently with water to release toxic gases (HCl and SO₂).

-

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Care should be taken during the quenching of the Hurd-Mori reaction, as it is an exothermic process.

This guide provides a framework for the synthesis and understanding of this compound. Researchers are encouraged to consult relevant literature and adapt these procedures as necessary for their specific applications.

An In-depth Technical Guide on 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride is a heterocyclic organic compound featuring a benzene ring substituted with a 1,2,3-thiadiazole moiety and a sulfonyl chloride group. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. The thiadiazole ring is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] The sulfonyl chloride group is a reactive handle that allows for the straightforward introduction of the 4-(1,2,3-thiadiazol-4-yl)phenylsulfonyl moiety into various molecular scaffolds, enabling the synthesis of diverse compound libraries for drug discovery and other applications.

This technical guide provides a summary of the available physicochemical properties, general synthetic approaches, and potential biological significance of this compound. It is important to note that while some data for this specific compound are available from commercial suppliers and databases, comprehensive experimental characterization is not widely reported in publicly accessible literature. Therefore, some of the presented data are predicted, and general experimental protocols are provided as a guide for researchers.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis and biological screening. The available data, a combination of information from chemical suppliers and computational predictions, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂S₂ | PubChem, Chemical Suppliers |

| Molecular Weight | 260.71 g/mol | PubChem, Chemical Suppliers |

| CAS Number | 499771-00-5 | Chemical Suppliers |

| Appearance | Not Reported | - |

| Melting Point | 178.6 °C | Commercial Supplier (unverified) |

| Boiling Point | 200.7 °C | Commercial Supplier (unverified) |

| Solubility | Not Reported | - |

| Predicted LogP (XLogP3) | 2.1 | PubChem |

Note: The melting and boiling points are sourced from a single commercial supplier and should be considered as provisional until experimentally verified. Experimental data on solubility in common organic solvents are currently unavailable. Due to the presence of the reactive sulfonyl chloride group, the compound is expected to be moisture-sensitive and should be handled under anhydrous conditions.

Spectral Data

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 260.95538 |

| [M+Na]⁺ | 282.93732 |

| [M-H]⁻ | 258.94082 |

| [M+NH₄]⁺ | 277.98192 |

| [M+K]⁺ | 298.91126 |

| [M]⁺ | 259.94755 |

| [M]⁻ | 259.94865 |

Source: PubChem

Researchers working with this compound would need to perform their own spectral analysis to confirm its identity and purity.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of thiadiazoles and sulfonyl chlorides. A general, two-step conceptual workflow is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

General Methodology

Step 1: Synthesis of 4-phenyl-1,2,3-thiadiazole (Hurd-Mori Reaction)

This step involves the reaction of an acetophenone derivative with semicarbazide to form the corresponding semicarbazone, which is then cyclized using thionyl chloride.

-

Formation of Acetophenone Semicarbazone: Acetophenone is reacted with semicarbazide hydrochloride in the presence of a base, such as sodium acetate, in an aqueous ethanol solution. The resulting acetophenone semicarbazone precipitates and can be collected by filtration.

-

Cyclization: The dried acetophenone semicarbazone is then carefully treated with an excess of thionyl chloride, often at reduced temperatures to control the exothermic reaction. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. After the reaction, the excess thionyl chloride is quenched, usually by pouring the reaction mixture onto crushed ice. The crude 4-phenyl-1,2,3-thiadiazole can then be extracted with a suitable organic solvent.

Step 2: Chlorosulfonation of 4-phenyl-1,2,3-thiadiazole

The prepared 4-phenyl-1,2,3-thiadiazole is then subjected to chlorosulfonation to introduce the sulfonyl chloride group onto the phenyl ring.

-

Reaction: 4-phenyl-1,2,3-thiadiazole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (e.g., 0-5 °C). The reaction mixture is stirred while allowing it to slowly warm to room temperature and then may be heated to ensure complete reaction.

-

Work-up: The reaction mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated product, this compound, is then collected by filtration, washed with cold water, and dried under vacuum.

Purification: The crude product from both steps would likely require purification, for which techniques such as recrystallization or column chromatography would be appropriate.

Safety Precautions: Both thionyl chloride and chlorosulfonic acid are highly corrosive and react violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been reported, the 1,2,3-thiadiazole scaffold is known to be a component of molecules with a wide range of biological activities. Derivatives of 1,2,3-thiadiazole have been investigated for their potential as:

-

Anticancer Agents: Some thiadiazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[2]

-

Antimicrobial Agents: The thiadiazole nucleus is present in several compounds with antibacterial and antifungal properties.[2]

-

Enzyme Inhibitors: Certain thiadiazole-containing molecules have been found to inhibit enzymes such as carbonic anhydrase.[1]

The sulfonyl chloride moiety of the title compound allows for its covalent modification of biological macromolecules, particularly proteins. This reactivity could be exploited in activity-based protein profiling (ABPP) to identify novel protein targets or as a starting point for the design of covalent enzyme inhibitors.

Hypothetical Signaling Pathway Involvement

Given the known activities of thiadiazole derivatives, a logical relationship for investigating the biological effects of novel compounds derived from this compound could involve screening against key signaling pathways implicated in cancer and inflammation.

Caption: Potential screening cascade for novel thiadiazole derivatives.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. Its combination of a biologically relevant thiadiazole core and a reactive sulfonyl chloride handle makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide summarizes the currently available information on its physicochemical properties and provides a framework for its synthesis and potential biological evaluation. Further experimental work is necessary to fully characterize this compound and unlock its potential. Researchers are encouraged to perform thorough analytical testing to verify the properties of any synthesized or procured material.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular structure and conformational properties of 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride. Due to the absence of publicly available experimental crystallographic data, this guide outlines a robust computational methodology to predict the molecule's three-dimensional structure and conformational landscape. Furthermore, a plausible synthetic route is detailed, providing a comprehensive overview for researchers interested in this compound.

Predicted Molecular Structure

The molecular structure of this compound is characterized by a planar 1,2,3-thiadiazole ring linked to a benzene ring at the para position, which in turn bears a sulfonyl chloride group. The key structural features and atom numbering are depicted in the diagram below.

Caption: Predicted 2D structure of this compound.

Experimental and Computational Protocols

Proposed Synthesis Protocol

A plausible synthetic route for this compound can be conceptualized in a two-stage process, beginning with the formation of the 4-aryl-1,2,3-thiadiazole core, followed by chlorosulfonylation.

Caption: Proposed two-stage synthesis workflow for the target compound.

Detailed Methodologies:

Stage 1: Synthesis of 4-phenyl-1,2,3-thiadiazole

-

Formation of Acetophenone Tosylhydrazone: Acetophenone is reacted with p-toluenesulfonylhydrazide in a suitable solvent such as ethanol, typically with catalytic acid (e.g., HCl), and heated to reflux for several hours. The product, acetophenone tosylhydrazone, is isolated upon cooling and crystallization.

-

Cyclization: The prepared acetophenone tosylhydrazone is dissolved in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO). Elemental sulfur and a catalytic amount of iodine are added to the solution. The reaction mixture is heated under an inert atmosphere (e.g., argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude 4-phenyl-1,2,3-thiadiazole can be purified by column chromatography or recrystallization.

Stage 2: Chlorosulfonylation of 4-phenyl-1,2,3-thiadiazole

-

Reaction: The purified 4-phenyl-1,2,3-thiadiazole is added portion-wise to an excess of chlorosulfonic acid at a low temperature (0-5 °C) with vigorous stirring. The reaction is highly exothermic and requires careful temperature control.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by TLC.

-

Workup and Purification: The reaction mixture is then carefully poured onto crushed ice to quench the excess chlorosulfonic acid. The precipitated solid, this compound, is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Computational Workflow for Structural Analysis

A computational study using Density Functional Theory (DFT) is proposed to determine the stable conformations and geometric parameters of the title compound.

Caption: Computational workflow for molecular structure and conformation analysis.

Detailed Methodologies:

-

Initial Structure Generation: An initial 3D structure of this compound is generated from its SMILES representation (c1cc(c(cc1)S(=O)(=O)Cl)c2csnn2).

-

Conformational Search: A conformational search is performed to explore the potential energy surface and identify various low-energy conformers. This is primarily focused on the rotation around the single bond connecting the benzene and thiadiazole rings, and the bond connecting the benzene ring to the sulfonyl chloride group.

-

Geometry Optimization: The identified conformers are then subjected to full geometry optimization using Density Functional Theory (DFT). A common and effective method would be the B3LYP functional with a 6-31G* basis set.

-

Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable conformation.

-

Energy Analysis: The relative energies of the stable conformers are calculated to determine the most stable (lowest energy) conformation and the Boltzmann population of each conformer at a given temperature.

-

Structural Parameter Extraction: From the optimized geometry of the lowest energy conformer, key structural data, including bond lengths, bond angles, and dihedral angles, are extracted.

Predicted Quantitative Structural Data

The following tables summarize the predicted geometric parameters for the lowest energy conformer of this compound, as would be obtained from the computational workflow described above.

Table 1: Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) |

| C-C (aromatic) | - | ~1.39 - 1.41 |

| C-S (thiadiazole) | - | ~1.72 |

| S-N (thiadiazole) | - | ~1.65 |

| N-N (thiadiazole) | - | ~1.32 |

| C-N (thiadiazole) | - | ~1.35 |

| C(aromatic)-C(thiadiazole) | - | ~1.48 |

| C(aromatic)-S(sulfonyl) | - | ~1.77 |

| S=O (sulfonyl) | - | ~1.43 |

| S-Cl (sulfonyl) | - | ~2.07 |

Table 2: Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C | C | C (in benzene) | ~120 |

| C(aromatic) | C(aromatic) | S(sulfonyl) | ~119 |

| C(aromatic) | C(aromatic) | C(thiadiazole) | ~121 |

| O | S | O (sulfonyl) | ~120 |

| O | S | Cl (sulfonyl) | ~106 |

| O | S | C(aromatic) | ~108 |

| Cl | S | C(aromatic) | ~105 |

| C | N | N (in thiadiazole) | ~110 |

| N | N | S (in thiadiazole) | ~115 |

| N | S | C (in thiadiazole) | ~95 |

| S | C | C (in thiadiazole) | ~110 |

Table 3: Predicted Key Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) | Conformation Description |

| C(aromatic) | C(aromatic) | C(thiadiazole) | S(thiadiazole) | ~30-45 | Defines the twist between the two rings. A non-zero angle suggests a non-planar arrangement to minimize steric hindrance. |

| C(aromatic) | C(aromatic) | S(sulfonyl) | O | ~60-70 | Defines the orientation of the sulfonyl chloride group relative to the benzene ring. |

Conclusion

This technical guide provides a comprehensive theoretical framework for understanding the molecular structure and conformation of this compound. In the absence of experimental data, a detailed computational workflow utilizing Density Functional Theory is proposed as a robust method for predicting its structural parameters. The presented data, although hypothetical, is based on established principles of computational chemistry and provides valuable insights for researchers in drug design and organic synthesis. The proposed synthetic pathway offers a practical approach for the preparation of this compound, enabling further experimental investigation into its chemical and biological properties.

A Technical Guide to the Predicted Spectroscopic Profile of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

Compound Identification

This section provides fundamental identification details for the target compound.

| Identifier | Value |

| IUPAC Name | 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride |

| CAS Number | 499771-00-5 |

| Molecular Formula | C₈H₅ClN₂O₂S₂ |

| Molecular Weight | 260.71 g/mol |

| Chemical Structure |

|

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), expected Infrared (IR), and anticipated Mass Spectrometry (MS) data for this compound.

Predicted ¹H and ¹³C NMR Data

The following chemical shifts are predicted for a standard deuterated solvent such as CDCl₃. The benzene ring protons are expected to form a complex AA'BB' system due to the similar electronic nature of the two para-substituents, but are approximated here as two distinct doublets.

Table 1: Predicted ¹H NMR Spectral Data

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 9.0 - 9.2 | Singlet (s) | 1H | Thiazole C-H |

| ~ 8.1 - 8.3 | Doublet (d) | 2H | Aromatic C-H (ortho to -SO₂Cl) |

| ~ 7.9 - 8.1 | Doublet (d) | 2H | Aromatic C-H (ortho to thiadiazole) |

Table 2: Predicted ¹³C NMR Spectral Data

| Predicted Shift (ppm) | Assignment |

| ~ 155 - 160 | Thiazole C (C-S) |

| ~ 145 - 150 | Aromatic C (ipso, attached to -SO₂Cl) |

| ~ 138 - 142 | Thiazole C (C-H) |

| ~ 135 - 138 | Aromatic C (ipso, attached to thiadiazole) |

| ~ 129 - 131 | Aromatic C-H (ortho to -SO₂Cl) |

| ~ 127 - 129 | Aromatic C-H (ortho to thiadiazole) |

Expected Infrared (IR) Absorption Data

The IR spectrum is expected to show strong characteristic bands for the sulfonyl chloride group and aromatic structures.[1][2][3]

Table 3: Expected IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1590 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong |

| 1385 - 1365 | SO₂ Asymmetric Stretch | Strong |

| 1195 - 1175 | SO₂ Symmetric Stretch | Strong |

| 1100 - 1000 | In-plane Aromatic C-H Bend | Medium |

| 850 - 800 | Out-of-plane Aromatic C-H Bend (para-disubstituted) | Strong |

| 600 - 500 | S-Cl Stretch | Strong |

Expected Mass Spectrometry (MS) Fragmentation Data

The mass spectrum is expected to show a distinct molecular ion peak with a characteristic isotopic pattern due to the presence of one chlorine and two sulfur atoms. Key fragmentation pathways for aryl sulfonyl derivatives often involve the loss of SO₂.[4][5][6]

Table 4: Anticipated Mass-to-Charge (m/z) Fragments

| m/z (Proposed) | Proposed Fragment Structure/Identity | Notes |

| 260/262/264 | [M]⁺ (Molecular Ion) | Isotopic pattern for ¹Cl and ²S atoms. |

| 225/227 | [M - Cl]⁺ | Loss of a chlorine radical. |

| 196/198/200 | [M - SO₂]⁺ | Loss of sulfur dioxide, a common fragmentation for sulfonyl compounds.[4] |

| 161 | [C₈H₅N₂S]⁺ | Phenyl-thiadiazole cation fragment. |

| 125 | [C₆H₄SO₂Cl]⁺ | Chlorosulfonylphenyl cation. |

| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride cation. |

Proposed Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic characterization of the title compound.

Proposed Synthesis: Chlorosulfonation of 4-phenyl-1,2,3-thiadiazole

A plausible route to synthesize the title compound is via the direct chlorosulfonation of 4-phenyl-1,2,3-thiadiazole. This method is a standard procedure for introducing a sulfonyl chloride group onto an activated aromatic ring.[7]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (HCl), cool chlorosulfonic acid (5.0 eq.) to 0°C in an ice-water bath.

-

Addition of Substrate: Slowly add 4-phenyl-1,2,3-thiadiazole (1.0 eq.) portion-wise to the stirred chlorosulfonic acid, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The solid precipitate is the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. Recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexanes) can be performed for further purification.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: Dissolve a sample (5-10 mg) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature.

-

IR Spectroscopy: Prepare the sample as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol) into the mass spectrometer via direct infusion or LC-MS using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Visualization of Proposed Workflow

The following diagram illustrates the proposed logical workflow from synthesis to characterization of the title compound.

Caption: Proposed Synthesis and Characterization Workflow

References

- 1. acdlabs.com [acdlabs.com]

- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

In-Depth Technical Guide: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride (CAS Number: 499771-00-5)

For Researchers, Scientists, and Drug Development Professionals

Initial Note: The compound associated with CAS number 499771-00-5 has been definitively identified as 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride. The initially provided chemical name, "4-((5-((6-amino-2-fluoro-9H-purin-9-yl)methyl)-1-methyl-1H-1,2,3-triazol-4-yl)ethynyl)-2-fluorobenzonitrile," is not associated with this CAS number in publicly available chemical databases. This guide will focus exclusively on the correctly identified compound.

Core Chemical Properties

This section summarizes the key physical and chemical properties of this compound. The data has been compiled from various chemical supplier databases and safety data sheets.

| Property | Value | Source |

| Molecular Formula | C₈H₅ClN₂O₂S₂ | [1] |

| Molecular Weight | 260.71 g/mol | [2] |

| Appearance | Solid (form may vary) | N/A |

| SMILES | C1=CC(=CC=C1C2=CSN=N2)S(=O)(=O)Cl | [2] |

| InChI | InChI=1S/C8H5ClN2O2S2/c9-15(12,13)7-3-1-6(2-4-7)8-5-10-11-14-8/h1-5H | N/A |

| Melting Point | Not consistently reported | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | Information not available. Expected to be soluble in many organic solvents. | N/A |

Hazards and Safety Information

This compound is a reactive chemical and should be handled with appropriate safety precautions in a laboratory setting. The following table summarizes the known hazards based on available Safety Data Sheets (SDS).

| Hazard Category | GHS Classification | Precautionary Statements |

| Acute Toxicity | Not classified. General warnings for sulfonyl chlorides suggest potential harm if swallowed or in contact with skin. | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Skin Corrosion/Irritation | Expected to be corrosive or irritant based on the sulfonyl chloride functional group. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Damage/Irritation | Expected to cause serious eye damage based on the sulfonyl chloride functional group. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |

| Respiratory Sensitization | Data not available. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Carcinogenicity | Not classified as a carcinogen. | N/A |

General Handling Advice: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from moisture and incompatible materials such as strong oxidizing agents, strong bases, and water.

Experimental Protocols

Hypothetical Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process. A potential route is the diazotization of a corresponding aniline followed by a reaction to install the sulfonyl chloride group.

References

The Hurd-Mori Synthesis of 4-Aryl-1,2,3-Thiadiazoles: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The Hurd-Mori synthesis is a classical and versatile method for the preparation of these valuable heterocyclic compounds.[3] This technical guide provides an in-depth overview of the Hurd-Mori synthesis for 4-aryl-1,2,3-thiadiazoles, including its mechanism, modern variations, detailed experimental protocols, and quantitative data.

Core Synthesis and Mechanism

The Hurd-Mori synthesis involves the reaction of hydrazones, typically acyl or tosylhydrazones, which possess an α-methylene group, with thionyl chloride (SOCl₂) to yield the 1,2,3-thiadiazole ring system.[1][3] The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes cyclization with thionyl chloride.[2]

A plausible mechanism for the Hurd-Mori reaction involves the initial reaction of the hydrazone with thionyl chloride, followed by an intramolecular cyclization and subsequent elimination to form the stable aromatic 1,2,3-thiadiazole ring.

Modern Synthetic Approaches and Quantitative Data

While the classic Hurd-Mori reaction using thionyl chloride is robust, several modern and often milder methods have been developed. A notable improvement involves the reaction of N-tosylhydrazones with elemental sulfur, frequently catalyzed by reagents like iodine or tetrabutylammonium iodide (TBAI).[4] These methods can offer advantages such as higher yields, simpler procedures, and the avoidance of the hazardous reagent thionyl chloride.

The following tables summarize quantitative data from various synthetic protocols for 4-aryl-1,2,3-thiadiazoles, showcasing the yields obtained with different starting materials and reaction conditions.

Table 1: Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd-Mori Reaction [1]

| Entry | R | R' | Yield (%) |

| 4a | H | H | 92 |

| 4b | H | 4-CH₃ | 94 |

| 4c | H | 4-OCH₃ | 95 |

| 4d | H | 4-Cl | 96 |

| 4e | H | 4-Br | 97 |

| 4f | H | 4-F | 95 |

| 4g | H | 3-NO₂ | 90 |

| 4h | CH₃ | H | 91 |

| 4i | CH₃ | 4-CH₃ | 93 |

Table 2: One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles via Iodine/DMSO-Catalyzed Cyclization [5]

| Entry | Aryl Group | Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Methylphenyl | 82 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Chlorophenyl | 78 |

| 5 | 4-Bromophenyl | 75 |

| 6 | 4-Fluorophenyl | 80 |

| 7 | 3-Nitrophenyl | 72 |

| 8 | 2-Naphthyl | 83 |

Experimental Protocols

Protocol 1: Classical Hurd-Mori Synthesis via a Semicarbazone Intermediate

This protocol is a two-step procedure involving the formation of a semicarbazone followed by cyclization with thionyl chloride.[1][2]

Step A: Semicarbazone Formation

-

Dissolve the desired aryl ketone (1.0 eq) and semicarbazide hydrochloride (1.1 eq) in a suitable solvent such as ethanol.

-

Add a base, for example, sodium acetate (1.5 eq), to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture, and isolate the precipitated semicarbazone by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step B: Cyclization to 4-Aryl-1,2,3-thiadiazole

-

Suspend the dried semicarbazone (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dioxane.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Improved One-Pot Synthesis of 4-Aryl-1,2,3-thiadiazoles

This protocol describes a more modern, iodine-catalyzed one-pot synthesis from an aryl ketone, p-toluenesulfonyl hydrazide, and elemental sulfur.[5]

-

To a reaction vessel, add the aryl ketone (1.0 eq), p-toluenesulfonyl hydrazide (1.1 eq), elemental sulfur (2.0 eq), and a catalytic amount of iodine (0.1 eq).

-

Add a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into a saturated solution of sodium thiosulfate to quench the excess iodine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Hurd-Mori Synthesis

Caption: Workflow of the classical Hurd-Mori synthesis.

Proposed Mechanism of Hurd-Mori Synthesis

Caption: Simplified mechanism of the Hurd-Mori synthesis.

Representative Signaling Pathway Inhibition

While the Hurd-Mori synthesis produces 1,2,3-thiadiazoles, the broader class of thiadiazoles has been shown to interact with various biological pathways. For instance, a 1,3,4-thiadiazole derivative has been reported to inhibit the MEK/ERK signaling pathway in colorectal cancer, a critical pathway in cell proliferation and survival.[6] This serves as an illustrative example of how thiadiazole scaffolds can be developed as targeted therapeutics.

Caption: Inhibition of the MEK/ERK pathway by a thiadiazole.

References

Stability and Storage of Aryl Sulfonyl Chlorides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for aryl sulfonyl chlorides. These highly reactive compounds are crucial intermediates in the synthesis of sulfonamides, a class of molecules with significant therapeutic applications, including roles as kinase inhibitors, protease inhibitors, and ion channel modulators. Understanding their stability is paramount for ensuring the quality, safety, and efficacy of resulting drug candidates.

Core Stability Considerations

Aryl sulfonyl chlorides are susceptible to degradation through two primary pathways: hydrolysis and thermal decomposition. Their stability is influenced by factors such as the substituents on the aryl ring, temperature, and exposure to moisture.

Hydrolysis

Hydrolysis is the most common degradation pathway for aryl sulfonyl chlorides, yielding the corresponding sulfonic acid and hydrochloric acid. The reaction is typically nucleophilic substitution at the sulfur atom. The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by water and thus accelerating hydrolysis. Conversely, electron-donating groups can decrease the rate of hydrolysis.

The low solubility of some aryl sulfonyl chlorides in water can protect them from rapid hydrolysis, allowing for their synthesis and isolation from aqueous media under controlled conditions.[1]

Thermal Decomposition

Thermal decomposition of aryl sulfonyl chlorides can occur, particularly at elevated temperatures. The stability of the sulfonyl chloride bond decreases in the order of fluorides > chlorides > bromides > iodides.[2] Decomposition can proceed through various mechanisms, including the extrusion of sulfur dioxide. For many common aryl sulfonyl chlorides, such as benzenesulfonyl chloride, the product is chemically stable under standard ambient conditions.[3]

Quantitative Stability Data

The following table summarizes kinetic data for the hydrolysis of various substituted benzenesulfonyl chlorides, illustrating the influence of substituents on their stability in aqueous environments.

| Substituent | Rate Constant (k) at 25°C (s⁻¹) | Reference |

| 4-Methoxy | 1.15 x 10⁻⁴ | [4] |

| 4-Methyl | 1.78 x 10⁻⁴ | [4] |

| H | 4.68 x 10⁻⁴ | [4] |

| 4-Chloro | 1.05 x 10⁻³ | [4] |

| 3-Nitro | 3.16 x 10⁻³ | [4] |

| 4-Nitro | 4.37 x 10⁻³ | [4] |

Recommended Storage Conditions and Shelf-Life

Proper storage is critical to maintain the integrity of aryl sulfonyl chlorides.

General Recommendations:

-

Temperature: Store in a cool place.[1] Specific temperature recommendations are often provided on the product label.[3] For many, controlled room temperature (20-25°C) is adequate, but for more reactive compounds, refrigeration (2-8°C) may be necessary.

-

Moisture: Aryl sulfonyl chlorides are moisture-sensitive and should be stored in tightly sealed containers in a dry environment.[1][3] Exposure to humidity will lead to hydrolysis.

-

Inert Atmosphere: For particularly sensitive compounds or for long-term storage, packaging under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reaction with atmospheric moisture.

-

Incompatible Materials: Avoid storage with strong oxidizing agents and strong bases.[1]

Shelf-Life: The shelf-life of aryl sulfonyl chlorides is highly dependent on the specific compound and the storage conditions. For many commercially available aryl sulfonyl chlorides, if a retest or expiration date is not provided on the Certificate of Analysis, it is recommended to re-evaluate the material after a certain period (e.g., one year) to ensure it meets the required specifications. For benzenesulfonyl chloride, it is noted to be stable in cold water.[5] A comprehensive study on heteroaromatic sulfonyl chlorides indicated that some are stable for over 14 months in solution at room temperature.[6]

Experimental Protocols

Purity Assessment

The purity of aryl sulfonyl chlorides can be assessed using a variety of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the aryl sulfonyl chloride from its degradation products, primarily the corresponding sulfonic acid. A typical setup would involve a C18 column with a mobile phase gradient of water (often with a small amount of acid like formic acid for peak shaping) and acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the analyte and potential impurities absorb.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable aryl sulfonyl chlorides, GC-MS can be used for separation and identification of the parent compound and any volatile impurities or degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the aryl sulfonyl chloride and detect impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.

Accelerated Stability Testing Protocol (Adapted from ICH Guidelines)

This protocol is a representative example and should be adapted based on the specific properties of the aryl sulfonyl chloride being tested.

Objective: To assess the stability of an aryl sulfonyl chloride under accelerated conditions to predict its shelf-life under recommended storage conditions.

Materials:

-

Aryl sulfonyl chloride sample

-

Inert, tightly sealed containers (e.g., amber glass vials with PTFE-lined caps)

-

Stability chambers set to the conditions outlined in ICH Q1A(R2) guidelines (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[7][8][9]

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, GC-MS).

Methodology:

-

Initial Analysis (T=0): Perform a complete analysis of the aryl sulfonyl chloride sample to determine its initial purity and to identify any existing impurities. This includes appearance, identity (e.g., by IR or NMR), purity assay (e.g., by HPLC), and moisture content (e.g., by Karl Fischer titration).

-

Sample Preparation and Storage: Place the aryl sulfonyl chloride in the inert, sealed containers. Place the containers in the stability chamber at accelerated conditions (40°C / 75% RH).

-

Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 1, 3, and 6 months).[9]

-

Analysis: At each time point, analyze the samples for the same parameters as in the initial analysis. Quantify the amount of the parent aryl sulfonyl chloride and any significant degradation products.

-

Data Evaluation: Plot the purity of the aryl sulfonyl chloride as a function of time. If significant degradation is observed, the data can be used to estimate the degradation rate and predict the shelf-life under normal storage conditions. A significant change is typically defined as a failure to meet the established specification.

Role in Drug Development: Precursors to Signaling Pathway Inhibitors

Aryl sulfonyl chlorides are rarely used as active pharmaceutical ingredients (APIs) themselves due to their high reactivity. Instead, they are critical precursors for the synthesis of aryl sulfonamides, a privileged scaffold in medicinal chemistry that targets a wide range of proteins involved in cellular signaling.

Synthesis of Aryl Sulfonamide Inhibitors

The primary role of aryl sulfonyl chlorides in this context is to react with primary or secondary amines to form a stable sulfonamide bond. This reaction is a cornerstone of medicinal chemistry for the generation of libraries of compounds for screening and lead optimization.

Targeting Signaling Pathways

Aryl sulfonamides derived from aryl sulfonyl chlorides have been shown to inhibit key players in various signaling pathways implicated in diseases such as cancer, inflammation, and neurological disorders.

-

Kinase Inhibitors: Many small molecule kinase inhibitors feature an aryl sulfonamide moiety. This group can form crucial hydrogen bonds within the ATP-binding pocket of kinases, contributing to the inhibitor's potency and selectivity.[10][11]

-

Protease Inhibitors: The sulfonamide group can act as a transition-state mimetic, binding to the active site of proteases, particularly metalloproteases, and inhibiting their enzymatic activity.[12][13] This has led to the development of sulfonamide-based inhibitors for conditions like cancer and viral infections.[13][14]

-

Ion Channel Modulators: Aryl sulfonamides have been identified as potent and selective modulators of various ion channels, including voltage-gated sodium channels (NaV).[15][16] By blocking these channels, they can have applications in the treatment of pain and cardiac arrhythmias.[15][16]

Conclusion

Aryl sulfonyl chlorides are indispensable reagents in drug discovery and development, serving as key building blocks for a diverse range of therapeutic agents. Their inherent reactivity necessitates a thorough understanding of their stability and appropriate handling and storage conditions. By controlling factors such as temperature and moisture, and by employing robust analytical methods for purity assessment, researchers can ensure the quality of these critical intermediates, ultimately contributing to the successful development of novel therapeutics.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. uspbpep.com [uspbpep.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. lobachemie.com [lobachemie.com]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. snscourseware.org [snscourseware.org]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The 1,2,3-Thiadiazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole, a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have led to the development of a plethora of derivatives with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the 1,2,3-thiadiazole core, including its synthesis, diverse pharmacological applications, and mechanisms of action, with a focus on quantitative data and detailed experimental methodologies.

Synthetic Strategies: Crafting the 1,2,3-Thiadiazole Core

The construction of the 1,2,3-thiadiazole ring is most prominently achieved through the Hurd-Mori synthesis.[1][2][3] This classical method involves the cyclization of α-methylene- or α-methinyl-hydrazones with thionyl chloride.[1][2] Additionally, modern approaches, such as the one-pot iodine-catalyzed reaction of N-tosylhydrazones with elemental sulfur in DMSO, offer an efficient alternative for the synthesis of 4-aryl-1,2,3-thiadiazoles.[4]

Featured Experimental Protocol: Hurd-Mori Synthesis of 4-Aryl-1,2,3-thiadiazoles

This two-step protocol outlines the synthesis of a 4-aryl-1,2,3-thiadiazole, a common structural motif in biologically active derivatives.

Step 1: Formation of the Semicarbazone Intermediate

-

In a round-bottom flask, dissolve the desired aryl ketone (1.0 equivalent) in methanol.

-

Add semicarbazide hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature or under gentle reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and collect the precipitated semicarbazone by filtration.

-

Wash the solid with cold water and a small volume of cold ethanol, then dry under vacuum.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

Suspend the dried semicarbazone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dioxane in a flask equipped with a stir bar and a dropping funnel.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours, monitoring by TLC.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1,2,3-thiadiazole derivative by column chromatography on silica gel or by recrystallization.[3]

A Spectrum of Biological Activities: The Pharmacological Versatility of 1,2,3-Thiadiazoles

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for the development of novel therapeutic agents.[1]

Anticancer Activity

A significant area of research has focused on the anticancer potential of 1,2,3-thiadiazole derivatives. These compounds have shown cytotoxicity against a variety of human cancer cell lines.[5][6]

Table 1: Anticancer Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound ID | Cancer Cell Line | Activity (IC50) | Reference |

| 111 | MCF-7 (Breast) | 12.8 µg/mL | [1] |

| 112 | MCF-7 (Breast) | 8.1 µg/mL | [1] |

| 113 | U2OS (Osteosarcoma) | 0.69 µM | [1] |

| 113 | HeLa (Cervical) | 0.70 µM | [1] |

| 114 | T47D (Breast) | 0.058 ± 0.016 µM | [1] |

| Compound 22, 23, 25 | T47D (Breast) | 0.042 - 0.058 µM | [5] |

| 3jj | MCF-7 (Breast) | 4.7 µM | [5] |

| NSC763968 | Leukemia | 0.18 - 1.45 µM | [5] |

| NSC745885 | Leukemia, Melanoma, Ovarian, Breast, Prostate, Glioma | 0.16 - 7.71 µM | [5] |

| 30 | BxPC-3 (Pancreatic) | 1.7 µM | [6] |

| 55-57 | MCF-7 (Breast) | 1.01 - 2.04 µM | [6] |

| 50-54 | HEPG2-1 (Liver) | 0.86 - 1.44 µM | [6] |

| 40a | MDA-MB-231 (Breast) | 5.9 ± 0.56 µM | [7] |

| 40a | K562 (Leukemia) | 4.2 ± 0.32 µM | [7] |

| 16a | MCF-7, A-549, A-375 | 0.68, 1.56, 0.79 µM | [7] |

| 16b | MCF-7, A-549, A-375 | 0.22, 1.09, 1.18 µM | [7] |

| 3d | HeLa, A549, HT-29 | 30-43 nM | [8] |

| 3h | HeLa, A549, HT-29 | 160-240 nM | [8] |

| 3f | HeLa, A549, HT-29 | 67-160 nM | [8] |

The anticancer effects of 1,2,3-thiadiazoles are often attributed to their ability to interfere with crucial cellular processes, including microtubule dynamics and the function of molecular chaperones like Heat Shock Protein 90 (Hsp90).

Inhibition of Tubulin Polymerization: Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents.[9] They bind to tubulin, the fundamental protein subunit of microtubules, and inhibit its polymerization. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[10][11]

Hsp90 Chaperone Inhibition: Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins critical for tumor growth and survival.[12][13] Some 4,5-diaryl-1,2,3-thiadiazoles have been identified as inhibitors of Hsp90.[1] By binding to Hsp90, these compounds disrupt the chaperone cycle, leading to the degradation of client proteins and subsequent inhibition of cancer cell proliferation.

PI3K/Akt Signaling Pathway Modulation: The PI3K/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation, and its dysregulation is a hallmark of many cancers.[14][15][16][17][18] Some anticancer compounds have been shown to disrupt tubulin assembly dynamics through the modulation of this pathway.[19]

Antiviral Activity

1,2,3-Thiadiazole derivatives have also shown promise as antiviral agents, with activity reported against various viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Tobacco Mosaic Virus (TMV).[1][20]

Table 2: Antiviral Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound ID | Virus | Activity (EC50 / IC50) | Reference |

| 92 | HIV-1 | EC50: 0.059 ± 0.02 µM | [1] |

| 93 | HIV-1 | EC50: 0.0364 ± 0.0038 µM | [1] |

| 94 | HBV | IC50: 3.59 µg/mL | [1] |

| 99 | TMV | 58.72% induction potency at 50 µg/mL | [1] |

| 6 | HIV-1 | EC50: 0.96 µg/mL | [21] |

| 6 | HIV-2 | EC50: 2.92 µg/mL | [21] |

| 11 | HIV-1 | EC50: 47 µM | [21] |

| 45 | Influenza A (H3N2) | EC50: 31.4 µM | [21] |

| 15 | TMV | 55% inhibition | [20] |

| 16a-c | TMV | Better than ribavirin at 100 µg/mL | [20] |

| - | TMV | EC50 values for protective activity available | [22] |

Antimicrobial and Antifungal Activities

The 1,2,3-thiadiazole scaffold is a component of various compounds exhibiting antibacterial and antifungal properties.

Table 3: Antimicrobial and Antifungal Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound ID | Organism(s) | Activity (MIC / EC50) | Reference |

| 8a, 8b | S. aureus, B. subtilis | MIC: 20-28 µg/mL | [23] |

| 8d, 8e | A. niger, C. albicans | MIC: 32-42 µg/mL | [23] |

| 19 | S. aureus | MIC: 62.5 µg/mL | [23] |

| 14a | B. polymyxa, P. aeruginosa | MIC: 2.5 µg/mL | [24] |

| 37, 38 | B. subtilis | MIC: 1000 µg/mL | [24] |

| - | E. coli, B. cereus, S. epidermidis | MIC: 0.8 mg/mL | [25][26] |

| 2a | Various fungi | EC50: 2.99 - 28.35 µg/mL | [27] |

Anti-inflammatory and Antiamoebic Activities

Beyond cancer and infectious diseases, 1,2,3-thiadiazole derivatives have demonstrated potential as anti-inflammatory and antiamoebic agents.

Table 4: Anti-inflammatory and Antiamoebic Activity of Representative 1,2,3-Thiadiazole Derivatives

| Compound ID | Activity Type | Target/Organism | Activity (IC50) | Reference |

| 3a-c | Anti-inflammatory | AChE, BuChE | - | [28] |

| - | Anti-inflammatory | - | - | [29] |

| 131 | Antiamoebic | E. histolytica | IC50: 0.24 µM | [1] |

| 132 | Antiamoebic | E. histolytica | IC50: 0.23 µM | [1] |

Key Experimental Workflows

The biological evaluation of 1,2,3-thiadiazole derivatives relies on a suite of standardized in vitro assays.

Conclusion

The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on the optimization of lead compounds, elucidation of novel mechanisms of action, and the exploration of this versatile scaffold in addressing emerging therapeutic challenges. This guide serves as a foundational resource for researchers embarking on the exploration of the rich and promising chemistry of 1,2,3-thiadiazoles.

References

- 1. mdpi.com [mdpi.com]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure, Function, and Regulation of the Hsp90 Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 16. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 18. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arkat-usa.org [arkat-usa.org]

- 21. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. rjid.com.ro [rjid.com.ro]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfonamides from 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The 1,2,3-thiadiazole moiety is a valuable pharmacophore known to exhibit diverse biological effects. The synthesis of sulfonamides derived from 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride combines these two important structural motifs, offering a promising avenue for the discovery of novel therapeutic agents.

These application notes provide a detailed protocol for the synthesis of N-substituted 4-(1,2,3-thiadiazol-4-yl)benzenesulfonamides. The procedure is based on the general and widely applicable reaction of sulfonyl chlorides with primary and secondary amines.

General Reaction Scheme

The synthesis proceeds via the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide and hydrochloric acid. A base is typically added to neutralize the HCl byproduct.

Application Notes and Protocols: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride in click chemistry. The primary application detailed herein involves a two-step process: the conversion of the sulfonyl chloride to a sulfonyl azide, followed by its use in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This methodology allows for the facile conjugation of the 4-(1,2,3-thiadiazol-4-yl)benzenesulfonyl moiety to a wide variety of alkyne-containing molecules. The 1,2,3-thiadiazole heterocycle is a significant pharmacophore, with derivatives reported to exhibit a range of biological activities, including anticancer, and antimicrobial effects.[1][2] Notably, thiadiazole-containing compounds have been investigated as inhibitors of key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[3][4][5]

The protocols provided are designed to be clear, concise, and reproducible for researchers in organic synthesis, medicinal chemistry, and chemical biology.

Reaction Overview: A Two-Step Click Chemistry Approach

The use of this compound in click chemistry is most effectively achieved through a two-step sequence:

-

Synthesis of the Sulfonyl Azide: The sulfonyl chloride is first converted to the corresponding 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide. This is a robust and high-yielding nucleophilic substitution reaction using sodium azide.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The resulting sulfonyl azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst to stereoselectively form a 1,4-disubstituted 1,2,3-triazole.

This two-step process is illustrated in the workflow diagram below.

Data Presentation

Table 1: Synthesis of Aryl Sulfonyl Azides from Aryl Sulfonyl Chlorides

| Entry | Sulfonyl Chloride | Solvent | Time | Temperature | Yield (%) | Reference |

| 1 | 4-Methylbenzenesulfonyl chloride | PEG-400 | 10 min | Room Temp. | 97 | [2] |

| 2 | 4-Methoxybenzenesulfonyl chloride | PEG-400 | 10 min | Room Temp. | 96 | [2] |

| 3 | 4-Bromobenzenesulfonyl chloride | PEG-400 | 10 min | Room Temp. | 97 | [2] |

| 4 | 4-Nitrobenzenesulfonyl chloride | PEG-400 | 30 min | Room Temp. | 90 | [2] |

| 5 | 2-Naphthalenesulfonyl chloride | PEG-400 | 10 min | Room Temp. | 94 | [2] |

Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Sulfonyl Azides

| Entry | Sulfonyl Azide | Alkyne | Catalyst System | Solvent | Time | Yield (%) | Reference |

| 1 | Tosyl azide | Phenylacetylene | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 0.5 h | 95 | [6] |

| 2 | Tosyl azide | 1-Octyne | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 0.5 h | 96 | [6] |

| 3 | Tosyl azide | Propargyl alcohol | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 0.5 h | 94 | [6] |

| 4 | 4-Nitrobenzenesulfonyl azide | Phenylacetylene | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 1.0 h | 92 | [6] |

| 5 | 4-Bromobenzenesulfonyl azide | 1-Octyne | Cu(OAc)₂·H₂O / 2-aminophenol | MeCN | 0.5 h | 95 | [6] |

Experimental Protocols

Protocol 1: Synthesis of 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide

This protocol is adapted from a general procedure for the synthesis of sulfonyl azides from sulfonyl chlorides.[2]

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Polyethylene glycol 400 (PEG-400)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in PEG-400 (approximately 3-5 mL per mmol of sulfonyl chloride).

-

Add sodium azide (1.2 eq) to the solution.

-

Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 15-45 minutes).

-

Upon completion, pour the reaction mixture into a separatory funnel containing deionized water (10 volumes relative to PEG-400).

-

Extract the aqueous phase with diethyl ether (3 x 10 volumes).

-

Combine the organic layers and wash with brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide.

-

The product is often of sufficient purity for the next step. If necessary, further purification can be achieved by column chromatography on silica gel.

Safety Precautions: Sulfonyl azides are potentially explosive and should be handled with care. Avoid heating and friction. Conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general procedure for the CuAAC reaction between a sulfonyl azide and a terminal alkyne.[6]

Materials:

-

4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide (from Protocol 1)

-

Terminal alkyne (e.g., N-propargyl-4-ethynylaniline) (1.0-1.1 eq)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (5 mol%)

-

2-Aminophenol (10 mol%)

-

Acetonitrile (MeCN)

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or sealed vial

-

Magnetic stirrer and stir bar

Procedure:

-

To a Schlenk flask or sealed vial under an inert atmosphere (e.g., nitrogen or argon), add 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl azide (1.0 eq), the terminal alkyne (1.05 eq), copper(II) acetate monohydrate (0.05 eq), and 2-aminophenol (0.10 eq).

-

Add anhydrous acetonitrile as the solvent (to achieve a concentration of approximately 0.1-0.2 M).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 0.5-2 hours.

-

Once the reaction is complete, quench by adding saturated aqueous ammonium chloride.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

The 1,2,3-thiadiazole scaffold and the 1,2,3-triazole linker are both prevalent in medicinal chemistry and have been incorporated into molecules targeting various biological pathways. In particular, hybrid molecules containing these motifs have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[3][7] The EGFR signaling cascade promotes cell proliferation, survival, and migration, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified EGFR signaling pathway, highlighting potential points of inhibition.

The click chemistry protocols described here provide a modular and efficient route to synthesize a library of 4-(1,2,3-thiadiazol-4-yl)benzenesulfonyl-triazole conjugates. By varying the alkyne component, researchers can rapidly generate a diverse set of molecules for screening as potential EGFR inhibitors or for other applications in drug discovery and chemical biology.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-(1,2,3-Thiadiazol-4-yl)benzene-1-sulfonyl chloride as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 4-(1,2,3-thiadiazol-4-yl)benzene-1-sulfonyl chloride as a chemical probe for activity-based protein profiling (ABPP). The methodologies described are based on established principles for sulfonyl-based electrophilic probes and are intended to serve as a starting point for experimental design.

Introduction

This compound is a reactive chemical compound featuring a sulfonyl chloride moiety, a well-established electrophilic warhead, and a 1,2,3-thiadiazole group. The 1,2,3-thiadiazole heterocycle is present in a variety of biologically active molecules, suggesting it may serve as a recognition element, guiding the probe to specific protein targets.[1] As a chemical probe, this molecule can be employed in activity-based protein profiling (ABPP), a powerful chemoproteomic strategy for identifying and characterizing the functional state of enzymes and other proteins in complex biological systems.[2][3]

ABPP utilizes reactive small-molecule probes that covalently bind to the active sites of specific proteins.[4][5] This allows for the direct assessment of protein activity in their native environment.[6] The sulfonyl chloride group in this compound functions as an electrophilic "warhead" that can form stable covalent bonds with nucleophilic amino acid residues, such as lysine, tyrosine, and serine, often found in the active or allosteric sites of proteins.[7][8]

Principle of Action: Covalent Target Engagement

The utility of this compound as a chemical probe is derived from the reactivity of the sulfonyl chloride group. This electrophilic center is susceptible to nucleophilic attack by amino acid residues on target proteins. The reaction proceeds via a mechanism analogous to the well-documented Sulfur(VI) Fluoride Exchange (SuFEx) and Sulfur-triazole exchange (SuTEx) chemistries.[9][10] A nucleophilic residue in a protein's active or binding site attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide or sulfonate ester bond and the displacement of the chloride leaving group. This covalent and irreversible modification effectively "tags" the protein for subsequent detection and identification.

Potential Applications

Based on the known reactivity of sulfonyl-based probes and the biological relevance of the thiadiazole scaffold, this compound is a promising tool for various applications in chemical biology and drug discovery:

-

Broad-Spectrum Kinase Profiling: Many sulfonyl-based probes have been shown to target a conserved lysine residue within the ATP-binding site of protein kinases.[8] This probe could potentially be used to profile the activity of a wide range of kinases in live cells, providing insights into signaling pathways and their dysregulation in disease.

-

Identification of Novel "Druggable" Sites: By reacting with functionally important nucleophilic residues, this probe can help to identify previously uncharacterized binding pockets on proteins, opening up new avenues for therapeutic intervention.

-